molecular formula C18H19N3O3S B2553190 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one CAS No. 1219915-32-8

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one

Cat. No. B2553190
M. Wt: 357.43
InChI Key: QBKPVXVOALWXRY-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H19N3O3S and its molecular weight is 357.43. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Chemical Synthesis and Characterization : Research has demonstrated the synthesis and characterization of compounds with related structures, emphasizing the methodology for creating complex molecules with potential applications in materials science and pharmacology. For instance, studies have shown the synthesis of thiadiazole derivatives and their characterization, providing a foundation for further exploration of similar compounds (Abdel‐Aziz et al., 2009).

Biological Activity and Applications

  • Antileishmanial Activity : Compounds featuring the 1,3,4-thiadiazole moiety, akin to the structure of interest, have been synthesized and tested for their antileishmanial activity. This research indicates the potential of such compounds in the development of new therapeutic agents against leishmaniasis, a disease caused by protozoan parasites (Tahghighi et al., 2011).

Molecular Aggregation and Material Science

  • Molecular Aggregation Studies : Investigations into the molecular aggregation properties of thiadiazole derivatives have revealed insights into their behavior in different solvents, which could have implications for the design of novel materials with specific optical properties (Matwijczuk et al., 2016).

Anti-Fatigue Effects

  • Anti-Fatigue Properties : Research into benzamide derivatives, which share structural similarities with the compound , has explored their potential anti-fatigue effects. This line of inquiry could suggest broader applications for related compounds in enhancing physical endurance or treating fatigue-related conditions (Wu et al., 2014).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-12-19-20-18(25-12)14-3-2-8-21(10-14)17(22)7-5-13-4-6-15-16(9-13)24-11-23-15/h4-7,9,14H,2-3,8,10-11H2,1H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKPVXVOALWXRY-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCN(C2)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)C2CCCN(C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one

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